3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one
Overview
Description
2-(Methylthio)-1H-imidazol-4(5H)-one is an organic compound characterized by the presence of a methylthio group attached to an imidazole ring
Scientific Research Applications
2-(Methylthio)-1H-imidazol-4(5H)-one has several applications in scientific research:
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one typically involves the reaction of imidazole derivatives with methylthio reagents. One common method involves the use of substituted malonic esters, which are treated with sodium ethoxide and S-methyl methanethiosulfonate, followed by alkaline hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Mechanism of Action
The mechanism of action of 3,5-dihydro-2-(methylthio)-4H-Imidazol-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can react with nucleophiles, including thiol groups in proteins, potentially modifying their function and exerting biological effects . Further research is needed to fully elucidate the specific pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Methylthio-2-imidazoline: Similar structure but with a different functional group arrangement.
2-(Methylthio)phenyl isothiocyanate: Contains a methylthio group attached to a phenyl ring instead of an imidazole ring.
2-(Methylthio)benzoic acid: Features a carboxylic acid group in place of the imidazole ring.
Uniqueness
2-(Methylthio)-1H-imidazol-4(5H)-one is unique due to its specific arrangement of the methylthio group and imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methylsulfanyl-1,4-dihydroimidazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-8-4-5-2-3(7)6-4/h2H2,1H3,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZPAAYLMUOGNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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